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molecular formula C7H13N3S B8379806 N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine

N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine

Cat. No. B8379806
M. Wt: 171.27 g/mol
InChI Key: IMPJCXXAZKJPLD-UHFFFAOYSA-N
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Patent
US07871999B2

Procedure details

A mixture of 512 mg (4.0 mmol) of N,5-dimethylthiazol-2-amine, 352 mg (8.8 mmol, 60% strength in mineral oil) of sodium hydride and 2-bromoethylamine hydrobromide with DMF (10 ml) was stirred for 2 h at RT. The mixture was then poured into water and extracted with DCM. The organic phase was dried over MgSO4, filtered and evaporated under a vacuum. 232 mg (1.4 mmol, 34%) of N1-methyl-N1-(5-methylthiazol-2-yl)ethane-1,2-diamine were obtained by CC (DCM/EtOH/conc. aq. NH4—OH soln. 5:1:0.06) with the residue.
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Quantity
352 mg
Type
reactant
Reaction Step Two
Name
2-bromoethylamine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[S:4][C:5]([CH3:8])=[CH:6][N:7]=1.[H-].[Na+].Br.Br[CH2:13][CH2:14][NH2:15].CN(C=O)C>C(Cl)Cl.CCO.O>[CH3:1][N:2]([C:3]1[S:4][C:5]([CH3:8])=[CH:6][N:7]=1)[CH2:13][CH2:14][NH2:15] |f:1.2,3.4,6.7|

Inputs

Step One
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCO
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
CNC=1SC(=CN1)C
Name
Quantity
352 mg
Type
reactant
Smiles
[H-].[Na+]
Name
2-bromoethylamine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(CCN)C=1SC(=CN1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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